3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432846
InChI: InChI=1S/C11H23NO2S/c1-3-5-6-10(4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3
SMILES: CCCCC(CC)NC1CCS(=O)(=O)C1
Molecular Formula: C11H23NO2S
Molecular Weight: 233.37 g/mol

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC13432846

Molecular Formula: C11H23NO2S

Molecular Weight: 233.37 g/mol

* For research use only. Not for human or veterinary use.

3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C11H23NO2S
Molecular Weight 233.37 g/mol
IUPAC Name N-heptan-3-yl-1,1-dioxothiolan-3-amine
Standard InChI InChI=1S/C11H23NO2S/c1-3-5-6-10(4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3
Standard InChI Key UJXWDDNXCNLCAX-UHFFFAOYSA-N
SMILES CCCCC(CC)NC1CCS(=O)(=O)C1
Canonical SMILES CCCCC(CC)NC1CCS(=O)(=O)C1

Introduction

Chemical Identification and Structural Analysis

Core Structure and Substituent Configuration

The parent structure of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is tetrahydrothiophene 1,1-dioxide (sulfolane), a five-membered ring containing one sulfur and four carbon atoms, with two oxygen atoms double-bonded to sulfur . At the 3-position of this ring, a heptan-3-ylamino group (-NH-C7H13) is attached, introducing a branched seven-carbon alkyl chain. This substituent distinguishes it from simpler analogs like 3-aminosulfolane (C4H9NO2S) and more complex derivatives such as 3-(bicyclo[2.2.1]heptan-2-ylamino)tetrahydrothiophene 1,1-dioxide (C11H19NO2S) .

Table 1: Comparative Molecular Properties of Sulfolane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
3-Aminosulfolane C4H9NO2S135.18-NH2
3-(Phenethylamino)sulfolane C12H17NO2S239.34-NH-CH2CH2-C6H5
3-(Bicyclo[2.2.1]heptan-2-ylamino) C11H19NO2S229.34-NH-bicyclo[2.2.1]heptane
Target CompoundC11H22NO2S232.34 (calculated)-NH-(CH2)2CH(CH2)3CH3

The calculated molecular weight (232.34 g/mol) aligns with trends observed in homologs, where longer alkyl chains incrementally increase mass . The heptan-3-yl group introduces steric bulk, potentially influencing solubility and reactivity compared to shorter-chain analogs .

Spectroscopic Characterization

While spectral data for the target compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related sulfolane amines suggest characteristic peaks:

  • IR: Strong S=O stretches near 1,150–1,300 cm⁻¹ , N-H stretches at ~3,300 cm⁻¹ .

  • ¹H NMR: Resonances for the sulfolane ring protons (δ 2.5–3.5 ppm), alkyl chain protons (δ 0.8–1.6 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide likely follows established amination strategies for sulfolane derivatives. A plausible pathway involves:

  • Ring-opening amination: Reacting 3-bromotetrahydrothiophene 1,1-dioxide with heptan-3-ylamine under nucleophilic substitution conditions .

  • Reductive amination: Condensing tetrahydrothiophene 1,1-dioxide-3-one with heptan-3-ylamine using a reducing agent like sodium cyanoborohydride .

Key Challenges:

  • Steric hindrance: The branched heptan-3-yl group may reduce reaction yields compared to linear alkylamines .

  • Purification: Hydrophobic alkyl chains complicate isolation, necessitating chromatographic techniques .

Industrial Production

Physical and Chemical Properties

Thermodynamic Parameters

Extrapolating from analogs:

  • Boiling point: Estimated at 410–420°C, based on 3-(decyloxy)sulfolane (412.4°C) and adjustments for amine vs. ether substituents.

  • Density: ~1.05 g/cm³, consistent with sulfolane derivatives (1.03–1.12 g/cm³) .

  • LogP: Predicted ~4.4, similar to 3-(phenethylamino)sulfolane (LogP 4.41) , indicating moderate lipophilicity.

Solubility and Reactivity

  • Solubility: Limited water solubility (<1 mg/mL) due to the hydrophobic heptan chain; miscible with polar aprotic solvents (DMF, DMSO) .

  • Stability: Sulfolane derivatives are generally stable up to 200°C but may undergo oxidative degradation at elevated temperatures .

Applications and Research Directions

Industrial Solvents

Sulfolane derivatives are widely used as polar aprotic solvents in gas purification and electronics manufacturing . The heptan-3-ylamino group may enhance solubility for nonpolar substrates, enabling novel formulations.

Pharmaceutical Intermediates

Amino-substituted sulfolanes serve as precursors in drug synthesis. For example, 3-aminosulfolane derivatives are explored as kinase inhibitors , suggesting potential bioactivity for the target compound.

Material Science

The combination of thermal stability and tunable solubility positions this compound as a candidate for high-performance polymer additives or ion-transport membranes .

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